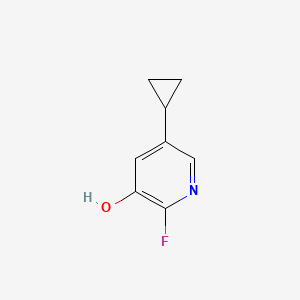
4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a dioxolane ring and a trifluoromethyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid typically involves the formation of the dioxolane ring followed by the introduction of the trifluoromethyl group. One common method includes the reaction of a suitable benzoic acid derivative with a dioxolane precursor under acidic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The dioxolane ring and trifluoromethyl group contribute to its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-(Trifluoromethyl)benzoic acid: Does not contain the dioxolane ring, affecting its reactivity and applications.
4-(1,3-Dioxolan-2-yl)-benzoic acid derivatives: Variations in the substituents on the benzoic acid core can lead to different chemical behaviors.
Uniqueness
The presence of both the dioxolane ring and the trifluoromethyl group in 4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid makes it unique. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9F3O4 |
|---|---|
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
4-(1,3-dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H9F3O4/c12-11(13,14)8-5-6(9(15)16)1-2-7(8)10-17-3-4-18-10/h1-2,5,10H,3-4H2,(H,15,16) |
Clé InChI |
ZJMIKLSCTACKRG-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


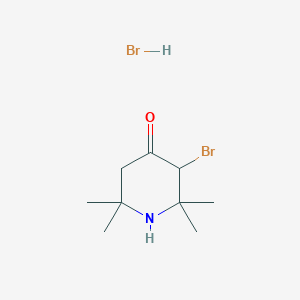

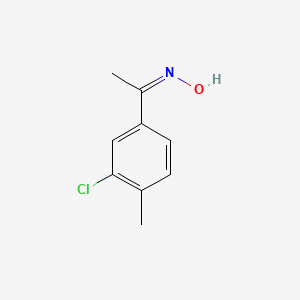

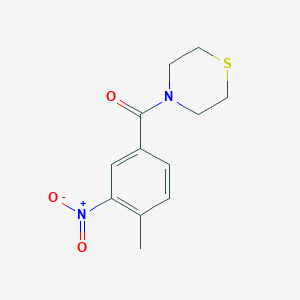
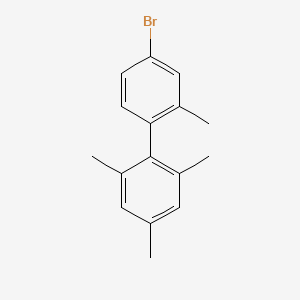
![3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B14027302.png)
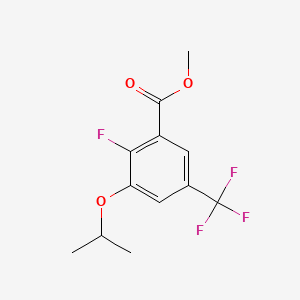
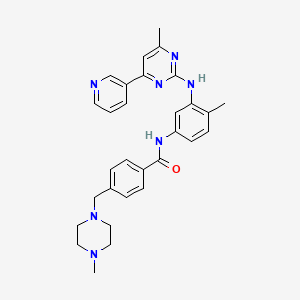
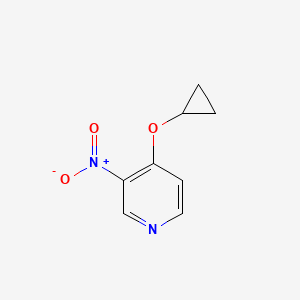

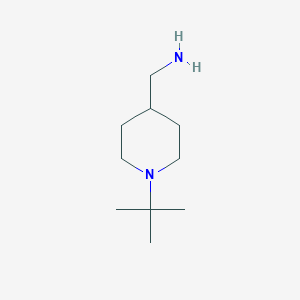
![tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate](/img/structure/B14027349.png)
